1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring fused with a pyrimidine ring, both of which are significant in medicinal chemistry. The presence of the pyrrolidine ring enhances the compound’s three-dimensional structure, making it a versatile scaffold for drug discovery .
Preparation Methods
The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common synthetic route includes:
Ring Construction: Starting from cyclic or acyclic precursors, the pyrrolidine ring is constructed using various cyclization reactions.
Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the pyrimidine moiety under specific reaction conditions.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using automated synthesis and purification techniques.
Chemical Reactions Analysis
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with various nucleophiles under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and protein binding due to its unique structure.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring enhances binding affinity to certain proteins, while the pyrimidine moiety contributes to the compound’s overall stability and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:
- 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid
- Pyrrolidine-2,5-diones
- Pyrrolizines
These compounds share the pyrrolidine ring but differ in the substitution patterns on the pyrimidine ring or other functional groups. The unique combination of the 5,6-dimethylpyrimidine and pyrrolidine rings in this compound provides distinct physicochemical properties and biological activities .
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-7-8(2)12-6-13-10(7)14-4-3-9(5-14)11(15)16/h6,9H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
XSFPXGSMBYYGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(C2)C(=O)O)C |
Origin of Product |
United States |
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